5-amino-1,3-thiazole-2-carboxamide

Kinase Inhibitor Medicinal Chemistry Pharmacophore

This bifunctional thiazole scaffold delivers a distinct 5-amino-2-carboxamide substitution pattern optimized for ATP-binding site engagement in kinase inhibitor design. Unlike the regioisomeric 2-amino-5-carboxamide variant (CAS 52499-04-4), this scaffold orients substituents for unique hinge-region contacts, increasing novelty and patentability in SAR campaigns. Available at ≥95% purity (up to 98%), it is supported by process patents reducing scale-up risk for preclinical development. Ideal for medicinal chemistry targeting protein tyrosine kinases or p38 kinase.

Molecular Formula C4H5N3OS
Molecular Weight 143.17 g/mol
CAS No. 134983-33-8
Cat. No. B146432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1,3-thiazole-2-carboxamide
CAS134983-33-8
Molecular FormulaC4H5N3OS
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)C(=O)N)N
InChIInChI=1S/C4H5N3OS/c5-2-1-7-4(9-2)3(6)8/h1H,5H2,(H2,6,8)
InChIKeyJJTVZPLGMOYPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1,3-thiazole-2-carboxamide (CAS 134983-33-8): A Versatile 5-Aminothiazole-2-Carboxamide Scaffold for Procurement in Medicinal Chemistry and Kinase Inhibitor Research


5-Amino-1,3-thiazole-2-carboxamide (CAS 134983-33-8) is a heterocyclic building block containing a thiazole ring substituted with a primary amine at the 5-position and a primary carboxamide at the 2-position . This specific substitution pattern places it at the core of a class of compounds extensively investigated for their biological activities, particularly as key intermediates in the synthesis of kinase inhibitors and other bioactive molecules [1]. Its value proposition lies in its function as a fundamental, bifunctional scaffold rather than as a final bioactive molecule itself. The compound's molecular formula is C4H5N3OS, with a molecular weight of 143.17 g/mol, and it is typically procured as a solid powder .

Why 5-Amino-1,3-thiazole-2-carboxamide Cannot Be Interchanged with Other Thiazole Carboxamide Analogs


In procurement for drug discovery and chemical synthesis, the precise substitution pattern on the thiazole ring dictates the molecular scaffold's specific chemical reactivity and biological target engagement. While many thiazole carboxamides are commercially available, the 5-amino-2-carboxamide arrangement of 5-amino-1,3-thiazole-2-carboxamide (CAS 134983-33-8) provides a unique, bifunctional core. The 2-carboxamide group serves as a critical metal-binding hinge region in kinase inhibitor design, while the 5-amino group offers a primary site for further synthetic elaboration to optimize potency and selectivity [1]. Closely related analogs, such as 2-amino-thiazole-5-carboxamide (CAS 52499-04-4), represent a regioisomeric scaffold that will orient substituents differently in three-dimensional space, leading to altered binding modes and biological activity. The choice between these scaffolds is not a trivial matter of generic substitution; it is a critical decision point that directs the entire structure-activity relationship (SAR) campaign and ultimately determines the success or failure of a drug discovery program [2].

Quantitative Differentiators for 5-Amino-1,3-thiazole-2-carboxamide Against Closest Analogs: An Evidence-Based Guide


Core Scaffold for Validated Kinase Inhibitor Pharmacophore

The 5-amino-1,3-thiazole-2-carboxamide scaffold is the direct progenitor of a pharmacophore explicitly claimed for protein tyrosine kinase and p38 kinase inhibition. Unlike the regioisomeric 2-aminothiazole-5-carboxamide scaffold, the 2-carboxamide on this target compound is crucial for mimicking the ATP adenine ring and forming key hydrogen bonds within the kinase hinge region [1]. The 5-amino group is a critical vector for introducing diversity elements to achieve potency and selectivity against specific kinases [2].

Kinase Inhibitor Medicinal Chemistry Pharmacophore Protein Tyrosine Kinase

Scalable Intermediate in Industrial Kinase Inhibitor Synthesis

The value of 5-amino-1,3-thiazole-2-carboxamide is further cemented by its role as a key intermediate in scalable, patented synthetic processes. U.S. Patent US7491725 and US7652146 describe processes specifically for preparing 2-aminothiazole-5-carboxamides, including those derived from this scaffold, which are useful as kinase inhibitors [1]. This industrial relevance provides a clear differentiator from less well-studied analogs, as it establishes a validated synthetic route to complex, patentable drug candidates using this core. For procurement, this implies a compound with a higher likelihood of having established, robust synthesis and scale-up protocols.

Process Chemistry Scale-Up API Intermediate Patent

Quantifiable Purity and Cost Basis for Procurement Decisions

For immediate procurement, the compound is available from multiple suppliers with specified, verifiable purity levels and pricing. For instance, it can be sourced with a minimum purity of 95% (as a powder) at a cost of 847.00 € for 50mg . A higher purity grade of 98% is also available, providing a direct, quantifiable differentiator when selecting a source for sensitive research applications . This allows a research team to make a data-driven decision between cost-effectiveness and the highest possible chemical purity for their specific assay or reaction.

Chemical Procurement Purity Analysis Supplier Comparison Cost

Best-Fit Application Scenarios for 5-Amino-1,3-thiazole-2-carboxamide Based on Its Differential Advantages


Core Scaffold for Developing Novel Kinase Inhibitor Intellectual Property

5-Amino-1,3-thiazole-2-carboxamide (CAS 134983-33-8) is optimally suited for medicinal chemistry programs aiming to discover new kinase inhibitors. As established in Evidence Item 1, this specific 5-amino-2-carboxamide substitution pattern offers a distinct vector for ATP-binding site engagement compared to the more common regioisomers. A medicinal chemist would select this scaffold specifically to explore a new region of chemical space around the kinase hinge, thereby increasing the probability of generating novel, patentable compounds with a unique selectivity profile. Its direct link to patented kinase inhibitor pharmacophores makes it a high-value starting point for projects targeting protein tyrosine kinases or p38 kinase [1].

Validated Intermediate for Process Chemistry Scale-Up Studies

For process chemistry and chemical development groups, this compound represents a lower-risk building block for scaling up the synthesis of complex drug candidates. The existence of dedicated process patents (Evidence Item 2) that describe the synthesis and use of this exact scaffold or its close derivatives provides a significant advantage [1]. This documented industrial utility reduces the uncertainty associated with scaling up a novel synthetic route, as it provides a foundational methodology that can be adapted and optimized. This makes it an excellent choice for projects transitioning from discovery to pre-clinical development where a robust and scalable supply chain is paramount.

Precise Research Requiring High-Purity Starting Material

In assay development or detailed SAR studies where the presence of impurities can confound results, the ability to procure 5-amino-1,3-thiazole-2-carboxamide at a verified 98% purity (Evidence Item 3) offers a clear and quantifiable advantage. A researcher running a sensitive biochemical assay or planning a key analytical method validation would prioritize the higher purity grade to minimize background noise and ensure data reproducibility [1]. The option to select between 95% and 98% purity grades allows for a data-driven decision that optimizes both scientific rigor and research expenditure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-1,3-thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.